2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Overview
Description
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including cyano, carbamoyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-(trifluoromethyl)phenyl isothiocyanate and 4-cyano-5-mercapto-1,2,3-thiazole. These intermediates undergo a series of reactions, including nucleophilic substitution, condensation, and cyclization, to form the final product. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve efficient and cost-effective production while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: A key intermediate in the synthesis of the compound.
4-Cyano-5-mercapto-1,2,3-thiazole: Another important intermediate used in the synthetic route.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups and the resulting chemical properties. The presence of cyano, carbamoyl, and thiazole groups provides a versatile platform for various chemical reactions and applications. Its trifluoromethyl groups enhance its stability and biological activity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[[4-cyano-3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N4O2S3/c23-21(24,25)12-1-5-14(6-2-12)30-17(33)10-35-19-16(9-29)20(37-32-19)36-11-18(34)31-15-7-3-13(4-8-15)22(26,27)28/h1-8H,10-11H2,(H,30,33)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLVZPYQIUFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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